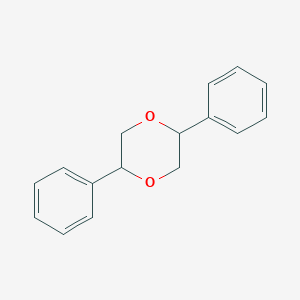

2,5-Diphenyl-1,4-dioxane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

24407-16-7 |

|---|---|

Molecular Formula |

C16H16O2 |

Molecular Weight |

240.30 g/mol |

IUPAC Name |

2,5-diphenyl-1,4-dioxane |

InChI |

InChI=1S/C16H16O2/c1-3-7-13(8-4-1)15-11-18-16(12-17-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |

InChI Key |

ABGVEUTTXDOFNV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OCC(O1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Stereochemical and Conformational Analysis of 2,5 Diphenyl 1,4 Dioxane

Isomeric Forms: Cis and Trans Stereoisomers of 2,5-Diphenyl-1,4-dioxane

The presence of two stereocenters at the C2 and C5 positions of the 1,4-dioxane (B91453) ring in this compound gives rise to two diastereomeric forms: a cis isomer and a trans isomer. In the cis isomer, the two phenyl groups are situated on the same side of the dioxane ring, while in the trans isomer, they are on opposite sides. These two isomers are distinct chemical entities with different physical and spectroscopic properties.

The synthesis of this compound, for instance, through the acid-catalyzed dimerization of styrene (B11656) oxide, can yield a mixture of both the cis and trans isomers. researchgate.net The relative yields of these isomers can be influenced by the reaction conditions. The separation and identification of these isomers are crucial for a detailed conformational study.

Conformational Preferences of the 1,4-Dioxane Ring System

Chair Conformation Stability and Interconversion Dynamics

The 1,4-dioxane ring, much like cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, the substituents at each carbon atom can be classified as either axial or equatorial. The chair form is not rigid and can undergo a ring-flipping process, interconverting between two chair conformations. In this process, axial substituents become equatorial, and equatorial substituents become axial.

For an unsubstituted 1,4-dioxane molecule, the two chair conformations are identical and therefore have the same energy. The energy barrier for this chair-chair interconversion is a key parameter in understanding the conformational dynamics of the ring system.

Influence of Phenyl Substituents on Ring Conformation

The introduction of the two phenyl groups in this compound has a profound impact on the conformational equilibrium of the dioxane ring. Large substituents generally prefer to occupy the more sterically favorable equatorial position to avoid 1,3-diaxial interactions.

In the case of trans-2,5-diphenyl-1,4-dioxane, the most stable conformation is a chair form where both phenyl groups are in equatorial positions (diequatorial). A ring flip would place both phenyl groups in axial positions (diaxial), which would be a high-energy conformation due to severe steric hindrance. Consequently, the diequatorial chair conformation is overwhelmingly favored for the trans isomer.

For cis-2,5-diphenyl-1,4-dioxane, the situation is different. In a chair conformation, one phenyl group must be in an axial position while the other is in an equatorial position (axial-equatorial). Ring flipping would lead to another axial-equatorial conformation of the same energy. Therefore, the cis isomer exists as a rapidly equilibrating mixture of these two identical chair conformations. Studies on related 2,5-disubstituted 1,4-dioxanes have shown that the chair conformation is the most stable. researchgate.net

Anomeric and Stereoelectronic Effects within 1,4-Dioxane Scaffolds

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a ring to prefer the axial orientation, despite the expected steric hindrance. google.com This effect is attributed to a stabilizing interaction between a lone pair of electrons on the ring heteroatom and the antibonding (σ*) orbital of the bond to the substituent. google.comacs.org

Experimental Elucidation of Stereochemistry and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry and conformational preferences of molecules like this compound. researchgate.net The chemical shifts and coupling constants of the protons on the dioxane ring are particularly informative.

In the ¹H NMR spectrum, the protons at the 2 and 5 positions (methine protons) and the protons at the 3 and 6 positions (methylene protons) will have distinct signals for the cis and trans isomers. The coupling constants between adjacent protons (vicinal coupling, ³J) are dependent on the dihedral angle between them, as described by the Karplus equation. This relationship allows for the determination of the relative orientation of the protons and, by extension, the conformation of the ring.

For trans-2,5-diphenyl-1,4-dioxane, which is locked in a diequatorial chair conformation, one would expect to observe coupling constants indicative of axial-axial, axial-equatorial, and equatorial-equatorial interactions. In contrast, the cis isomer, which is rapidly interconverting between two chair forms, will show time-averaged chemical shifts and coupling constants.

The following table provides a hypothetical representation of the kind of ¹H NMR data that could be used to distinguish between the cis and trans isomers, based on general principles and data for similar compounds.

| Isomer | Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| trans | H-2, H-5 (axial) | ~4.5 | dd | J_ax,ax ≈ 8-10, J_ax,eq ≈ 2-4 |

| H-3, H-6 (axial) | ~3.5 | m | ||

| H-3, H-6 (equatorial) | ~4.0 | m | ||

| cis | H-2, H-5 | ~4.6 | t (averaged) | J_avg ≈ 5-7 |

| H-3, H-6 | ~3.8 | m (averaged) |

Note: These are illustrative values. Actual values would need to be determined experimentally.

The symmetry of the molecule also plays a role in the complexity of the NMR spectrum. For the unsubstituted 1,4-dioxane, due to its high symmetry, all the protons are equivalent, leading to a single peak in the ¹H NMR spectrum. docbrown.infonih.gov The introduction of substituents breaks this symmetry, leading to more complex spectra that are invaluable for structural elucidation.

X-ray Crystallography for Solid-State Structural Determination

| Compound | Crystal System | Space Group | Key Findings |

| (S,S)-3,6-Diphenyl-1,4-dioxane-2,5-dione | Orthorhombic | P2₁2₁2₁ | Two-dimensional network of H-bonded molecules. researchgate.net |

| N-2-(1,4-dioxane)-N'-(p-methylbenzenesulfonyl)-O-(p-methylphenoxy) isourea | Not Specified | Not Specified | Confirmed chair conformation of the dioxane ring. acs.org |

Computational Approaches to Conformational Landscape

Computational chemistry offers powerful tools to explore the conformational possibilities and energy landscapes of molecules like this compound.

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are used to determine the relative stabilities of different conformers. For the parent 1,4-dioxane, calculations have shown that the chair conformer is significantly more stable than the twist-boat conformers by about 6-7 kcal/mol. researchgate.net Theoretical investigations on substituted 1,4-dioxanes, such as 1,4-dioxane-2,5-bis(pyridin-1-ium), using the B3LYP/6-311+G(d,p) level of theory, have further explored the energetic differences between axial and equatorial conformers. echemcom.com These studies reveal that the relative energies are influenced by factors like the anomeric effect. echemcom.com

For this compound, it is expected that the diequatorial conformer of the trans isomer would be the most stable due to the minimization of steric hindrance from the bulky phenyl groups. The cis isomer would likely adopt a chair conformation with one axial and one equatorial phenyl group, leading to higher steric strain.

| Method | System | Key Findings |

| DFT(B3LYP)/aug-cc-pVTZ | 1,4-Dioxane | The chair conformer is the most stable, with twist-boat conformers being significantly higher in energy. researchgate.net |

| B3LYP/6-311+G(d,p) | 1,4-Dioxane-2,5-bis(pyridin-1-ium) | The axial conformer is more stable than the equatorial conformer in both isomers studied. echemcom.com |

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior and conformational changes of molecules over time. While specific MD simulations for this compound were not detailed in the provided results, the methodology has been applied to related systems. For instance, MD simulations have been used to investigate the conformational equilibrium of 1,4-dioxane in different phases, confirming the predominance of the chair conformer. researchgate.net In more complex systems, such as N-alkylated 5,5-diphenylhydantoin derivatives, MD simulations have been employed to assess the stability of ligand-protein complexes, demonstrating the utility of this technique in understanding molecular interactions and stability. nih.gov

The application of MD simulations to this compound would allow for the exploration of the energy barriers between different chair and boat conformations and the timescale of these conformational "fluxions." This would provide a more complete picture of the molecule's dynamic behavior in solution.

Reaction Mechanisms and Chemical Reactivity of 2,5 Diphenyl 1,4 Dioxane

Ring-Opening Reactions and Associated Mechanistic Pathways

The cleavage of the dioxane ring is a primary mode of reaction for this compound, particularly under acidic or radical-generating conditions. The presence of phenyl groups at the C2 and C5 positions plays a critical role in the mechanism of these transformations.

The ether linkages within the 1,4-dioxane (B91453) ring are susceptible to cleavage by strong acids. masterorganicchemistry.com This process is analogous to the acid-catalyzed hydrolysis of acetals and other ethers. rsc.orgsemanticscholar.org The generally accepted mechanism involves the initial protonation of one of the ether oxygen atoms, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com

The subsequent step, cleavage of the carbon-oxygen bond, can proceed via either an SN1 or SN2 pathway. In the case of 2,5-Diphenyl-1,4-dioxane, the C2 and C5 carbons are benzylic. This structural feature allows for the formation of a resonance-stabilized benzylic carbocation upon C-O bond cleavage. The stability afforded by the phenyl ring strongly favors an SN1-type mechanism.

The mechanistic pathway is as follows:

Protonation of an ether oxygen by a strong acid (e.g., HBr, HI).

Heterolytic cleavage of the adjacent C-O bond to form a stable secondary benzylic carbocation and a primary alcohol.

Nucleophilic attack on the carbocation by a nucleophile present in the medium (e.g., Br⁻, I⁻, or H₂O).

A second acid-catalyzed cleavage event at the remaining ether linkage can lead to complete ring opening.

The reaction ultimately yields products derived from the cleavage of both ether bonds. For example, reaction with a hydrohalic acid (HX) would be expected to produce styrene (B11656) and 1,2-bis(haloethoxy)benzene derivatives, which can further react to yield 1,2-ethanediol and a halo-substituted benzene (B151609). The specific products can vary based on reaction conditions and the nucleophile present.

| Reagent/Condition | Intermediate Species | Final Products | Governing Mechanism |

|---|---|---|---|

| Aqueous H₂SO₄, Heat | Resonance-stabilized benzylic carbocation | Styrene, 1,2-Ethanediol, Benzaldehyde | SN1-like |

| Excess HBr, Heat | Resonance-stabilized benzylic carbocation | 1-Bromo-1-phenylethane, 1,2-Dibromoethane | SN1-like |

| Excess HI, Heat | Resonance-stabilized benzylic carbocation | 1-Iodo-1-phenylethane, 1,2-Diiodoethane | SN1-like |

The degradation of 1,4-dioxane can be initiated by radical species, such as hydroxyl (•OH) or sulfate (SO₄•⁻) radicals, often generated through advanced oxidation processes. nih.govdss.go.th The reaction proceeds via hydrogen atom abstraction from a C-H bond to form a carbon-centered radical.

For this compound, the most susceptible positions for hydrogen abstraction are the benzylic C-H bonds at the C2 and C5 positions. These bonds are significantly weaker than the other C-H bonds on the dioxane ring due to the resonance stabilization of the resulting benzylic radical.

The proposed degradation mechanism involves:

Initiation : A highly reactive radical (X•) abstracts a hydrogen atom from a benzylic position (C2 or C5) to form a resonance-stabilized benzylic radical.

Fragmentation : The resulting carbon-centered radical can undergo β-scission, leading to the cleavage of a C-O or C-C bond within the dioxane ring. This ring-opening step relieves ring strain and leads to the formation of a new radical and a stable molecule, such as an aldehyde or ketone. For instance, cleavage of the C-O bond would generate an oxyl radical and an enol ether derivative. dss.go.th

Propagation/Termination : The new radical species can participate in further reactions, leading to a cascade of fragmentation events that ultimately break down the molecule into smaller, more oxidized species like organic acids and aldehydes, and eventually to complete mineralization (CO₂ and H₂O) under sustained oxidative conditions. nih.govdss.go.th

The enhanced reactivity of the benzylic position is evident when comparing bond dissociation energies (BDEs).

| Compound Type | Bond Location | Estimated BDE (kcal/mol) | Relative Reactivity toward Radical Abstraction |

|---|---|---|---|

| 1,4-Dioxane | Ring C-H | ~98 | Baseline |

| Toluene (Benzylic Model) | Benzylic C-H | ~89 | Higher |

| This compound | Benzylic C-H (C2/C5) | ~85-88 (Estimated) | Highest |

Reactivity of Phenyl Substituents

The phenyl groups of this compound are susceptible to electrophilic aromatic substitution (SEAr), a characteristic reaction of benzene and its derivatives. wikipedia.orgmsu.edu The dioxane ring, attached to the phenyl group via a C-O-C linkage (specifically, a benzylic carbon attached to an ether oxygen), acts as a substituent that influences both the rate and regioselectivity of the substitution.

The ether oxygen atom is an activating group because its lone pairs of electrons can be donated into the phenyl ring through resonance, increasing the electron density of the aromatic system and stabilizing the cationic intermediate (the arenium ion) formed during the reaction. masterorganicchemistry.com This electron donation is directed primarily to the ortho and para positions relative to the point of attachment. Although the oxygen is also inductively electron-withdrawing, the resonance effect is typically dominant for alkoxy-type substituents, making the dioxane moiety an ortho, para-director.

Therefore, electrophiles are expected to preferentially attack the positions ortho and para to the dioxane ring.

| Reaction | Reagents | Electrophile | Predicted Major Products |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 2,5-Bis(2-nitrophenyl)-1,4-dioxane and 2,5-Bis(4-nitrophenyl)-1,4-dioxane |

| Bromination | Br₂, FeBr₃ | Br⁺ | 2,5-Bis(2-bromophenyl)-1,4-dioxane and 2,5-Bis(4-bromophenyl)-1,4-dioxane |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ (Acylium ion) | 2,5-Bis(4-acetylphenyl)-1,4-dioxane (para product typically favored due to sterics) |

Stability Studies under Various Chemical Conditions

The stability of this compound is highly dependent on the chemical environment. The molecule's structure, featuring both robust aromatic rings and labile benzylic ether linkages, results in varied stability profiles.

Acidic Conditions : The compound is unstable in the presence of strong acids, especially at elevated temperatures. The benzylic ether linkages are prone to acid-catalyzed cleavage, leading to ring-opening as detailed in section 4.1.1. masterorganicchemistry.com

Neutral and Basic Conditions : Ethers are generally stable in neutral and basic media. wikipedia.org The C-O bonds are not susceptible to cleavage by nucleophiles like hydroxide (OH⁻) because the alkoxide would be a poor leaving group. Therefore, this compound is expected to be stable under neutral and alkaline pH conditions.

Oxidative Conditions : The compound is susceptible to degradation by strong oxidizing agents and radical species (e.g., from UV/H₂O₂ or persulfate), which can initiate fragmentation of the dioxane ring via hydrogen abstraction from the benzylic positions. nih.gov

Reductive Conditions : The dioxane ring is saturated and generally resistant to catalytic hydrogenation under standard conditions. However, very harsh conditions could potentially lead to hydrogenolysis of the benzylic C-O bonds. The phenyl rings can be hydrogenated to cyclohexyl rings under high pressure and with specific catalysts (e.g., Rhodium, Ruthenium).

Thermal Conditions : Upon heating to high temperatures, thermal decomposition is expected. The likely pathway would involve homolytic cleavage of the weakest bonds. The benzylic C-O bonds are candidates for initial cleavage, potentially leading to radical-mediated fragmentation pathways similar to those described in section 4.1.2. Studies on related 1,3-dioxanes suggest that thermal decomposition can lead to elimination and fragmentation products. scispace.com

| Condition | Expected Stability | Primary Reaction Pathway |

|---|---|---|

| Strong Acid (e.g., H₂SO₄, HI) | Low | Acid-catalyzed ring opening (SN1-like) |

| Neutral Aqueous (pH 7) | High | Generally inert |

| Strong Base (e.g., NaOH) | High | Generally inert |

| Oxidizing Agents (e.g., KMnO₄, H₂O₂) | Moderate to Low | Oxidation of benzylic positions, potential ring cleavage |

| Radical Initiators (e.g., AIBN, UV) | Low | Radical-mediated fragmentation |

| High Temperature (>250°C) | Low | Thermal decomposition and fragmentation |

Design and Synthesis of 2,5 Diphenyl 1,4 Dioxane Derivatives and Analogs

Structural Modifications for Targeted Academic Research

Structural modifications of the 2,5-diphenyl-1,4-dioxane core are primarily driven by the goal of understanding and enhancing specific biological activities or material properties. These modifications can involve altering the phenyl rings, the dioxane core itself, or attaching various functional groups.

A key area of research involves replacing the conformationally constrained 1,4-benzodioxane (B1196944) template with the more flexible 1,4-dioxane (B91453) ring to create novel therapeutic agents. researchgate.net For instance, derivatives have been designed as selective α1D-adrenoreceptor (AR) antagonists, 5-HT1A full agonists, and cytotoxic agents for prostate cancer cells. researchgate.net Another approach focuses on creating functionalized 1,4-dioxanes that bear additional cycloalkane, piperidine (B6355638), or pyrrolidine (B122466) rings, often resulting in spirocyclic compounds that are valuable as advanced building blocks in medicinal chemistry. enamine.net

In the pursuit of new anticancer agents, research has led to the synthesis of 2,3-dihydrobenzo[b] researchgate.netCurrent time information in Derby, GB.dioxine-5-carboxamide derivatives as inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), an enzyme crucial for DNA repair in cancer cells. nih.gov High-throughput virtual screening identified initial hit compounds, which were then chemically modified to enhance their inhibitory potency. nih.gov This highlights a common strategy where the dioxane moiety is incorporated into a larger molecular framework to achieve specific enzyme inhibition.

Regiospecific and Stereospecific Derivatization Strategies

The 1,4-dioxane ring possesses distinct stereochemical features, and controlling the regiochemistry and stereochemistry of its derivatives is crucial for modulating their biological activity. The synthesis of 1,4-dioxane-2,5-diones, close analogs of this compound, provides insight into stereoselective methodologies. One effective method is the intramolecular cyclization of α-bromoacyl derivatives of α-hydroxy acids, which can stereoselectively produce (S,S)-diastereomers. researchgate.net The direct condensation of α-hydroxycarboxylic acids, such as mandelic acid, to form the corresponding 1,4-dioxane-2,5-dione often results in low yields due to the formation of oligomers. google.com

The stereochemistry of dioxane derivatives has a profound impact on their interaction with biological targets. Studies on 1,4-dioxane derivatives have revealed reversed stereochemical requirements for binding to 5-HT1A receptors versus α1-adrenoreceptors. nih.gov For example, the (S)-enantiomer of one derivative proved to be a potent and selective 5-HT1A receptor agonist, while the (R)-enantiomer was the eutomer (more active form) at the α1D-AR subtype. nih.gov This enantioselectivity underscores the importance of developing synthetic strategies that allow for precise control over the stereocenters of the dioxane ring.

| Strategy | Description | Outcome | Reference |

| Intramolecular Cyclization | Cyclization of α-bromoacyl derivatives of α-hydroxy acids. | Stereoselective formation of (S,S)-diastereomers of 1,4-dioxane-2,5-diones. | researchgate.net |

| Microwave-Assisted Synthesis | Use of microwave activation for the cyclization process. | Full conversion and high selectivity for the desired dioxane-2,5-dione product. | researchgate.net |

| Chiral Resolution | Separation of enantiomers to study stereochemical effects on biological activity. | Revealed reversed enantioselectivity for 5-HT1A and α1-adrenergic receptors. | nih.gov |

Hybrid Structures Incorporating the 1,4-Dioxane Moiety

Creating hybrid molecules that combine the 1,4-dioxane scaffold with other pharmacologically relevant structures is a promising strategy for developing new therapeutic agents. This approach aims to merge the beneficial properties of each component into a single molecule.

One example involves the synthesis of hybrid nanocomposites using poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone) and graphene oxide, where 1,4-dioxane is used as a solvent during the recrystallization of starting materials. mdpi.com Another area of exploration is the creation of spirocyclic systems where a cycloalkane or a heterocyclic ring like piperidine or pyrrolidine is fused to the 1,4-dioxane core. enamine.net These complex structures serve as advanced building blocks for drug discovery. enamine.net

Furthermore, research into PARP1 inhibitors has involved scaffold hopping from a 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492) lead compound to generate more potent inhibitors. nih.gov This led to the identification of a (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b] researchgate.netCurrent time information in Derby, GB.oxazine-8-carboxamide, demonstrating how the core dioxane-related structure can be evolved into a different heterocyclic system while retaining and improving biological function. nih.gov Similarly, novel diphenylquinoxaline-6-carbohydrazide hybrids have been designed and synthesized as potent α-glucosidase inhibitors for managing diabetes. nih.gov The synthesis involves creating a quinoxaline (B1680401) core from benzil (B1666583) and 3,4-diaminobenzoic acid, which is then functionalized to produce the final hybrid molecules. nih.gov

| Hybrid Structure Type | Description | Application/Goal | Reference |

| Spirocyclic Dioxanes | Fusion of a cycloalkane, piperidine, or pyrrolidine ring to the 1,4-dioxane core. | Advanced building blocks for medicinal chemistry. | enamine.net |

| Benzoxazine Hybrids | Scaffold hopping from a benzodioxine to a benzoxazine-carboxamide structure. | Potent PARP1 inhibition for anticancer therapy. | nih.gov |

| Quinoxaline Hybrids | Combination of a diphenylquinoxaline core with a carbohydrazide (B1668358) moiety. | Development of potent α-glucosidase inhibitors for diabetes. | nih.gov |

Structure-Property Relationship Studies in Substituted Dioxane Derivatives

Understanding the relationship between the chemical structure of this compound derivatives and their properties is fundamental to rational drug design. Structure-activity relationship (SAR) studies investigate how specific structural features influence biological activity.

Extensive SAR studies have been conducted on 1,4-dioxane derivatives, particularly in the context of their interaction with adrenergic and serotonin (B10506) receptors. Research has shown that replacing a 1,4-benzodioxane ring with a more flexible 1,4-dioxane ring can yield compounds with high selectivity for specific receptor subtypes. researchgate.net For instance, certain substitutions on the 1,4-dioxane nucleus led to selective α1D-AR antagonists, potential anticancer agents, or full 5-HT1A receptor agonists. researchgate.net

The stereochemistry of the substituents on the dioxane ring plays a critical role in receptor recognition and selectivity. nih.govnih.gov Chirality was found to influence the anticancer activity of certain derivatives in human prostate cancer cells, with the activity being dependent on the α1D-AR subtype. nih.gov Furthermore, most structural changes to prototype molecules like WB 4101, a known α1-AR antagonist, resulted in a significant decrease in affinity for 5-HT1A receptors, which is a desirable outcome when designing selective α1A-AR antagonists. nih.gov Computational studies using Density Functional Theory (DFT) have also been employed to investigate the structural parameters, reactivity descriptors, and intramolecular interactions of dioxane-related structures, such as 1,4-benzodioxane-substituted chalcone (B49325) derivatives, providing deeper insight into their chemical behavior. euroasiajournal.org

| Modification | Effect on Biological Activity | Targeted Application | Reference |

| Replacement of 1,4-benzodioxane with 1,4-dioxane | Yielded selective α1D-AR antagonists or full 5-HT1A agonists. | Antidepressants, neuroprotective agents, anticancer agents. | researchgate.net |

| Introduction of Chirality | Reversed enantioselectivity for 5-HT1A vs. α1-AR binding sites. | Selective receptor agonists/antagonists. | nih.gov |

| Modifications to WB 4101 prototype | Marked decrease in affinity for 5-HT1A receptors. | Design of selective α1A-adrenoreceptor antagonists. | nih.gov |

| Substitution on Dioxane Nucleus | Altered affinity and subtype selectivity for α1-adrenoreceptors. | Selective α1-adrenoreceptor antagonists. | researchgate.netnih.gov |

Advanced Characterization Techniques in 2,5 Diphenyl 1,4 Dioxane Research

Spectroscopic Methods

Spectroscopic techniques are fundamental in identifying and characterizing the cis- and trans-isomers of 2,5-diphenyl-1,4-dioxane. Each method provides unique insights into the molecule's atomic and molecular properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

High-Resolution NMR spectroscopy is an indispensable tool for determining the detailed molecular structure and stereochemistry of this compound isomers in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the distinct conformations and symmetries of the cis and trans isomers can be established. acs.org

The trans isomer possesses a center of symmetry, leading to a simpler NMR spectrum due to chemical equivalence. The two methine protons (H-2, H-5) are equivalent, as are the four methylene (B1212753) protons (H-3, H-6). The cis isomer, which is a meso compound, has a C₂ axis of symmetry, resulting in a different and potentially more complex pattern of chemical equivalence.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to confirm proton-proton and proton-carbon connectivities, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide through-space correlations, offering definitive evidence for the spatial arrangement of the phenyl groups and dioxane ring protons, thereby confirming the cis or trans configuration.

Table 1: Expected ¹H and ¹³C NMR Spectroscopic Features for this compound Isomers

| Isomer | Proton Environment | Expected ¹H NMR Signals | Expected ¹³C NMR Signals |

|---|---|---|---|

| trans (Centrosymmetric) | - Phenyl groups- Methine (CH)- Methylene (CH₂) | Multiple signals for aromatic protons, one signal for methine protons, one set of signals for diastereotopic methylene protons. | Fewer signals due to higher symmetry. |

Infrared (IR) and Raman Spectroscopy

For this compound, key expected vibrations include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: Found in the 2850-3000 cm⁻¹ region from the dioxane ring's methylene and methine groups.

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ range.

C-O-C stretching: Strong, characteristic ether linkage absorptions, typically in the 1070-1150 cm⁻¹ region, which are fundamental to identifying the dioxane ring system. docbrown.info

The "fingerprint" region (below 1500 cm⁻¹) would show complex patterns of bending and skeletal vibrations unique to each isomer, allowing for their differentiation.

Table 2: General Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| C-H Stretch (Aromatic) | > 3000 | Phenyl Rings |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Dioxane Ring |

| C=C Stretch (Aromatic) | 1450 - 1600 | Phenyl Rings |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and to study its fragmentation pathways. For both the cis and trans isomers, the molecular formula is C₁₆H₁₆O₂, corresponding to a molecular weight of approximately 240.11 g/mol .

In electron ionization mass spectrometry (EI-MS), both isomers show a molecular ion peak (M⁺·) at a mass-to-charge ratio (m/z) of 240.0. nist.gov The fragmentation pattern is characterized by a base peak at m/z 104.0, which likely corresponds to the stable styrene (B11656) radical cation or a rearranged fragment. nist.gov Other significant fragments are observed at m/z 105 and 78. nist.gov

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments to four or more decimal places, confirming the elemental composition and distinguishing it from other compounds with the same nominal mass.

Table 3: Key Mass Spectrometry Fragments for this compound

| m/z Value | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 240.0 | 7 | [C₁₆H₁₆O₂]⁺· (Molecular Ion) |

| 105.0 | 14 | [C₇H₅O]⁺ (Benzoyl cation) or [C₈H₉]⁺ |

| 104.0 | 100 | [C₈H₈]⁺· (Styrene radical cation) |

| 78.0 | 10 | [C₆H₆]⁺· (Benzene radical cation) |

Data sourced from a GC-MS analysis of trace products. nist.gov

X-ray Diffraction (XRD) for Single Crystal Analysis

Single-crystal X-ray diffraction is the most definitive technique for establishing the absolute structure and stereochemistry of crystalline compounds. This method provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, allowing for the unambiguous differentiation between the cis and trans isomers of this compound in the solid state.

An XRD analysis would confirm the chair conformation of the dioxane ring and the equatorial or axial positioning of the two phenyl substituents. For the trans isomer, the phenyl groups are expected to be in a di-equatorial arrangement to minimize steric hindrance. For the cis isomer, an axial-equatorial arrangement would be expected. While the isomers were first separated based on distinct melting points, a modern single-crystal XRD study would provide the ultimate structural proof. acs.org

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, DSC)

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) are used to measure the thermal properties of a material, such as melting point and enthalpy of fusion. DSC is particularly useful for characterizing the isomers of this compound, which exhibit distinct melting points.

A DSC thermogram measures the heat flow into or out of a sample as a function of temperature. For this compound, heating a sample of either isomer would show a sharp endothermic peak corresponding to its melting point (Tₘ). The area under this peak is proportional to the enthalpy of fusion (ΔHₘ), the energy required to transition the substance from a solid to a liquid state. These values are physical constants that help to identify and assess the purity of each isomer.

Table 4: Thermal Properties of this compound Isomers

| Isomer | Melting Point (Tₘ) |

|---|---|

| cis-2,5-Diphenyl-1,4-dioxane | 121-122 °C |

| trans-2,5-Diphenyl-1,4-dioxane | 173 °C |

Data sourced from Bryan, L. A., et al. (1941). acs.org

Computational and Theoretical Studies of 2,5 Diphenyl 1,4 Dioxane

Quantum Chemical Methods for Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic behavior of 2,5-Diphenyl-1,4-dioxane. These approaches, rooted in the principles of quantum mechanics, provide insights into electron distribution, orbital energies, and the nature of chemical bonds, which are crucial for predicting the molecule's reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its balance of accuracy and computational cost. acs.orgacs.org DFT calculations are employed to determine the electronic structure of this compound, providing information about its geometry, energy, and the distribution of electron density. acs.org These calculations are instrumental in understanding the molecule's stability and the nature of its chemical bonds. researchgate.net

Recent studies have utilized DFT to investigate the chemo- and regioselectivity of reactions involving similar dioxane structures, highlighting the method's power in elucidating reaction mechanisms. acs.orgacs.org By calculating the energies of reactants, products, and transition states, DFT can provide a detailed picture of the reaction pathway. acs.org The choice of functional and basis set is critical in DFT calculations and is often benchmarked against experimental data or higher-level ab initio methods to ensure accuracy. researchgate.net

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry optimization and frequency calculations |

| M06-2X | 6-311+G(d,p) | Calculation of thermochemical and kinetic data |

| CAM-B3LYP | cc-pVTZ | Prediction of electronic excitation energies and UV-Vis spectra |

Molecular Mechanics and Dynamics for Conformational Analysis

The conformational landscape of this compound, which describes the different spatial arrangements of its atoms, is crucial for understanding its physical and chemical properties. Molecular mechanics and dynamics are powerful computational tools for exploring this landscape.

A study on 5-methyl-2,2-diphenyl-1,3-dioxane utilized quantum chemical calculations at the PBE/3ξ and RI-MP2/λ2 levels of theory to determine conformational transformation pathways. researchgate.net This research highlights that the 1,3-dioxane (B1201747) ring is a common feature in many biologically active molecules. researchgate.net The conformational analysis of saturated six-membered heterocyclic rings is a classical application of these methods. researchgate.net For 1,4-dioxane (B91453) itself, ab initio studies have identified the chair conformation as the most stable, followed by two twist-boat conformations. acs.org The transition state connecting these conformers was found to be a half-chair structure. acs.org

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Chair | 0.00 |

| Twist-Boat | 5.5 - 6.0 |

| Half-Chair (Transition State) | 9.0 - 10.0 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comyoutube.com The energies and shapes of these orbitals provide significant insights into the reactivity and selectivity of chemical reactions. numberanalytics.comnih.gov

The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive. FMO analysis can be used to predict the outcomes of various reactions, including regioselectivity and stereoselectivity. numberanalytics.com

Prediction of Spectroscopic Properties

Computational methods are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation and interpretation. For this compound, theoretical calculations can provide valuable information about its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

DFT calculations are commonly employed to compute vibrational frequencies and intensities, which correspond to the peaks in IR and Raman spectra. Similarly, NMR chemical shifts and coupling constants can be calculated to aid in the interpretation of experimental NMR data. Time-dependent DFT (TD-DFT) is a popular method for predicting electronic excitation energies and oscillator strengths, which can be used to simulate UV-Vis absorption spectra.

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanism of a chemical reaction involves mapping out the entire reaction pathway, including the identification of transition states, which are the high-energy structures that connect reactants and products. nih.govresearchgate.net Computational chemistry provides the tools to model these pathways and analyze the structures and energies of transition states. nih.govresearchgate.net

For reactions involving dioxane derivatives, DFT calculations can be used to locate the transition state structures and calculate their activation energies. acs.org This information is critical for determining the rate-determining step of a reaction and for understanding how factors like catalysts or substituents can influence the reaction outcome. acs.org By analyzing the geometry of the transition state, chemists can gain insights into the stereoselectivity of a reaction.

Applications in Polymer Chemistry and Advanced Materials

2,5-Diphenyl-1,4-dioxane and its Dione (B5365651) Derivatives as Monomer Precursors

The dione derivative of this compound, namely 3,6-diphenyl-1,4-dioxane-2,5-dione (mandelide), is a cyclic dimer of mandelic acid. rsc.org This compound is a key monomer in the production of polymandelide, a polyester (B1180765) with properties that make it an intriguing subject of study in polymer science.

Ring-Opening Polymerization of Dioxane-2,5-diones

The primary method for synthesizing polymers from 3,6-diphenyl-1,4-dioxane-2,5-dione is through ring-opening polymerization (ROP). This process involves the opening of the cyclic monomer to form a linear polymer chain. The polymerization of mandelide can be initiated by various catalysts, including metal-based and organocatalysts, to produce poly(mandelic acid) (PMA). rsc.orgacs.org

Early attempts at direct condensation of mandelic acid resulted in low molecular weight polymers. rsc.org However, the ROP of mandelide has proven to be a more effective method for achieving high molecular weight polymandelide. rsc.org The polymerization can be carried out under different conditions, including in solution or in the melt. Solution polymerization of mandelide has been explored using solvents like acetonitrile, although the solubility of the racemic monomer can be a limiting factor. rsc.orgrsc.org Melt polymerizations, conducted at temperatures above 150 °C, have successfully yielded high molecular weight PMA. rsc.orgrsc.org

One of the challenges in the ROP of mandelide is the potential for racemization at the stereocenter, which can lead to an amorphous polymer. rsc.orgacs.org However, the use of specific organocatalysts, such as a pyridine/mandelic acid adduct, has enabled the synthesis of stereoregular, isotactic PMA with a narrow molecular weight distribution at ambient temperatures. acs.org This level of control over the polymer's stereochemistry is crucial for tailoring its properties.

Table 1: Ring-Opening Polymerization of Mandelide

| Polymerization Method | Catalyst/Initiator | Key Findings | Reference |

|---|---|---|---|

| Melt Polymerization | Tin(II) octoate | Production of high molecular weight, amorphous polymandelide with a high glass transition temperature. | rsc.orgrsc.org |

| Solution Polymerization | Tin(II) octoate | Limited by monomer solubility, but still yielded polymers with controlled molecular weights and narrow polydispersity. | rsc.orgrsc.org |

| Organocatalytic ROP | Pyridine/mandelic acid adduct | Synthesis of highly isotactic, chiral poly(mandelic acid) with enhanced glass transition temperature. | acs.org |

| Living ROP | OOO-tridentate bis(phenolate)/zinc catalysts | Synthesis of highly stereoregular poly(mandelic acid) with controllable molecular weights and the ability to form stereoblock copolymers. | acs.org |

Role in the Synthesis of Biodegradable Polymers

Poly(mandelic acid) (PMA), derived from this compound-2,5-dione, is a biodegradable polymer, positioning it as a potential environmentally friendly alternative to conventional plastics like polystyrene. acs.orgresearchgate.net The ester linkages in the PMA backbone are susceptible to hydrolysis, leading to the degradation of the polymer.

The degradation of polymandelide has been shown to follow a bulk erosion model in a pH 7.4 buffer at 55 °C. rsc.org However, due to its high glass transition temperature, the degradation rate of PMA is significantly slower, approximately 1/100th the rate of polylactide (PLA) under similar conditions. rsc.org This slower degradation can be advantageous for applications where a longer service life is required before degradation begins. The biodegradability of PMA makes it a subject of interest for applications in packaging and other areas where environmental impact is a concern. researchgate.net

Incorporation into Polymeric Architectures for Specific Properties

The unique properties of polymandelide, particularly its high glass transition temperature (Tg), make it a valuable component for creating more complex polymeric architectures with tailored characteristics. The incorporation of the rigid phenyl groups from the this compound monomer into the polymer backbone significantly influences the final properties of the material.

One approach to harnessing these properties is through the creation of block copolymers. For instance, dendritic-linear block copolymers containing poly(mandelic acid) have been synthesized. rsc.orgrsc.org In these architectures, uniform PMA blocks have been coupled with blocks of other polymers, such as poly(ethylene glycol) (PEG). rsc.orgrsc.org The self-assembly of these block copolymers in solution can lead to the formation of various nanostructures, including cylindrical and inverse cubic phases, depending on the molecular weight of the PMA block. rsc.orgrsc.org This ability to form well-defined nanostructures opens up possibilities for applications in nanotechnology and materials science.

Furthermore, the blending of polymandelide with other biodegradable polymers has been explored as a strategy to enhance their thermal properties. Blending PML with poly(L-lactide) (PLLA), for example, has been shown to increase the glass transition temperature of the resulting blend to over 90 °C. rug.nl This is a significant improvement over the Tg of PLLA alone and demonstrates the potential of using PMA to create high-performance, fully biodegradable polymer blends. The miscibility of PMA with PLLA leads to a completely amorphous blend with a single, higher Tg. rug.nl

Role in the Design of Functional Materials

The distinct characteristics of polymers derived from this compound and its dione derivatives make them suitable for the design of a variety of functional materials. The high glass transition temperature, comparable to that of polystyrene, combined with its biodegradability, makes polymandelide a promising candidate for high-performance, sustainable materials. acs.org

The ability to control the stereochemistry of PMA through catalytic ROP allows for the creation of materials with tailored thermal and mechanical properties. acs.org Highly isotactic PMA exhibits a higher glass transition temperature compared to its racemic counterpart, which could be beneficial for applications requiring good dimensional stability at elevated temperatures. acs.org

In the realm of biomedical applications, the biodegradability of PMA is a key feature. While its slow degradation rate might be a limitation for some applications, it could be advantageous for others, such as in the development of long-lasting implants or drug delivery systems where a sustained release profile is desired. rsc.orggoogle.com The synthesis of poly(mandelic acid) derivatives has also been explored for their anti-HIV-1 activity, suggesting potential applications in the development of microbicides. google.com

The creation of block copolymers with PMA also opens doors to advanced functional materials. The self-assembling nature of these copolymers can be utilized to create nanostructured materials for applications in drug delivery, where the different blocks can encapsulate and release therapeutic agents in a controlled manner. rsc.orgrsc.orgecust.edu.cn

Interdisciplinary Research Involving the 1,4 Dioxane Nucleus Mechanistic and Structural Insights Only

Dioxane Core in Ligand Design for Receptor Systems

The 1,4-dioxane (B91453) ring is a key structural motif in a variety of synthetic and natural compounds that exhibit a range of biological activities. tsijournals.com Its conformational flexibility and ability to be substituted at various positions make it an attractive template for designing ligands that can interact with different receptor systems. tsijournals.comnih.gov

Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Ligands

The 1,4-dioxane nucleus has been extensively utilized in the development of ligands for muscarinic acetylcholine receptors (mAChRs), which are involved in numerous physiological processes in both the central and peripheral nervous systems. nih.govunica.it Researchers have synthesized and evaluated a variety of 1,4-dioxane derivatives, leading to the discovery of both potent agonists and antagonists for mAChRs. nih.govnih.gov

A significant finding in this area is that the nature and position of substituents on the 1,4-dioxane ring play a crucial role in determining the affinity and functional activity of the ligands. nih.govunica.it For instance, the presence of a methyl group at the 6-position of the 1,4-dioxane nucleus can lead to potent muscarinic agonists, while bulkier aromatic rings at the same position result in potent antagonists. nih.gov Specifically, the 6,6-diphenyl derivative has been identified as a powerful antagonist. nih.gov

Further investigations into the structure-activity relationships (SAR) have revealed that the stereochemistry of the dioxane ring is also a critical factor. The cis isomers of certain 2,6-disubstituted 1,4-dioxane derivatives have been found to be more potent than their corresponding trans isomers. nih.gov However, the trans isomers sometimes exhibit greater selectivity for specific mAChR subtypes. nih.gov

Recent studies have explored the impact of substituents at the 2-position of the 6,6-diphenyl-1,4-dioxane scaffold. The introduction of a methyl group at this position has been shown to significantly increase the affinity for all five muscarinic subtypes (M1-M5). unica.itnih.gov Conversely, increasing the steric bulk at the 2-position with ethyl or phenyl groups leads to a marked decrease in mAChR affinity, highlighting the importance of steric factors in ligand-receptor interactions. unica.itnih.gov

Hybrid molecules incorporating the 1,4-dioxane nucleus with other pharmacophoric fragments have also been designed. For example, hybrid compounds embedding a quinuclidine (B89598) moiety and a 6,6-diphenyl-1,4-dioxane fragment have been synthesized and evaluated as mAChR antagonists. nih.govebi.ac.uk The nature of the linker (ester or ether) and the stereochemistry of these hybrids significantly influence their affinity for mAChR subtypes. nih.govebi.ac.uk

| Compound Type | Key Structural Feature | Receptor Activity | Reference |

| 2,6-Disubstituted-1,4-dioxane | cis isomer | More potent agonist | nih.gov |

| 2,6-Disubstituted-1,4-dioxane | trans isomer | More selective for mAChR subtypes | nih.gov |

| 6,6-Diphenyl-1,4-dioxane | 2-Methyl substituent | Increased affinity for all mAChR subtypes | unica.itnih.gov |

| 6,6-Diphenyl-1,4-dioxane | 2-Ethyl or 2-Phenyl substituent | Decreased mAChR affinity | unica.itnih.gov |

| Hybrid: Quinuclidine + 1,4-Dioxane | Ether linker | Higher affinity for all mAChR subtypes | nih.govebi.ac.uk |

Other Receptor System Interactions

Beyond mAChRs, the 1,4-dioxane nucleus has been investigated as a scaffold for ligands targeting other receptor systems, including α1-adrenoceptors and 5-HT1A serotonin (B10506) receptors. ebi.ac.ukresearchgate.net By modifying the substitution pattern on the 1,4-dioxane ring, it is possible to modulate the ligand's affinity and functional profile, shifting it from an agonist to an antagonist. ebi.ac.uk For instance, moving a diphenyl moiety from the 6-position to the 3-position of the 1,4-dioxane ring in a series of 5-HT1A receptor agonists resulted in compounds with antagonist activity. ebi.ac.uk

Structural Basis of Ligand-Receptor Binding

The stereochemical relationship between substituents on the 1,4-dioxane ring is a critical determinant of how these ligands interact with their target receptors. nih.gov X-ray crystallography and NMR spectroscopy have been employed to understand the preferred conformations of these molecules. nih.govresearchgate.net

For muscarinic ligands, the orientation of the side chain at the 2-position relative to the substituent at the 6-position significantly impacts receptor binding. nih.gov In many cases, a cis relationship between these two groups is favored for higher potency. nih.gov Computational modeling and docking studies have provided further insights into the binding modes of these ligands. For example, in the case of 2-substituted 6,6-diphenyl-1,4-dioxane derivatives interacting with the hM1 receptor, the 2-substituent is thought to stabilize the ligand within the binding site by promoting stable interactions between the ligand's cationic head and specific amino acid residues, such as D105. unica.itnih.gov

The conformation of the 1,4-dioxane ring itself, which can adopt chair or twist-boat conformations, also plays a role in receptor binding. nih.gov For some receptor systems, ligands that can adopt an unexpected low-energy conformation, characterized by intramolecular π-stacking and a twist-boat ring conformation, may mimic the bioactive conformation. nih.gov

Mechanistic Studies of Biological Interactions at the Molecular Level

Mechanistic studies have focused on understanding how the structural features of 1,4-dioxane-based ligands translate into their observed biological activities. These studies often involve a combination of chemical synthesis of analog series, in vitro functional assays, and computational modeling.

A key aspect of these studies is the elucidation of structure-activity relationships (SAR). For example, in the development of M1 mAChR antagonists, iterative analog library approaches have been used to systematically explore the effects of different substituents on antagonist activity and selectivity. nih.gov These studies have shown that even subtle changes to the ligand structure can have a significant impact on its biological profile.

Furthermore, the replacement of a planar benzodioxane template with the more conformationally flexible 1,4-dioxane ring has been shown to be a successful strategy for developing selective antagonists for α1D-adrenoceptors and full agonists for 5-HT1A receptors. researchgate.net Docking simulations have been instrumental in rationalizing these biological results, providing a deeper understanding of the molecular features that govern the shift between agonism and antagonism. ebi.ac.uk

| Compound Name | Receptor Target | Key Finding | Reference |

| 6,6-diphenyl-1,4-dioxane derivatives | mAChRs | Steric bulk at the 2-position is crucial for affinity. | unica.itnih.gov |

| 1,4-Dioxane-based ligands | 5-HT1A Receptor | Shifting the diphenyl moiety from position 6 to 3 modulates the functional profile from agonism to antagonism. | ebi.ac.uk |

| N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide derivatives | M1 mAChR | An iterative analog library approach led to the development of selective antagonists. | nih.gov |

| 1,4-Dioxane analogs of WB 4101 | α1D-Adrenoceptor and 5-HT1A Receptor | The flexible 1,4-dioxane ring is a suitable scaffold for developing selective antagonists and full agonists. | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.